2-Cyano-2-phenylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

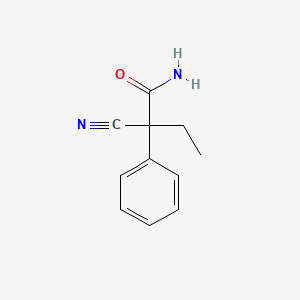

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSRTQXCXWMMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024185 | |

| Record name | Ciobutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80544-75-8 | |

| Record name | Ciobutide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080544758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80544-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciobutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-2-phenylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIOBUTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1334R6OMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Cyano-2-phenylbutanamide basic properties

An In-Depth Technical Guide to the Core Properties of 2-Cyano-2-phenylbutanamide

Introduction

This compound, identified by the CAS Number 80544-75-8, is a multifaceted organic compound positioned at the intersection of synthetic chemistry and pharmaceutical science.[1] Structurally, it is characterized by a chiral carbon center bonded to four distinct functional groups: a phenyl ring, a cyano group (-C≡N), an ethyl group (-CH₂CH₃), and a carboxamide group (-CONH₂).[1] This unique arrangement makes it a valuable intermediate in various chemical transformations, including nucleophilic additions and cyclizations.[1]

Of particular significance to the pharmaceutical industry, this compound is recognized as a known impurity of Primidone, an anticonvulsant medication.[2][3] Its role as "Primidone EP Impurity D" necessitates a thorough understanding of its properties for quality control, drug safety, and regulatory compliance in drug development.[2][3] This guide provides a comprehensive technical overview of its fundamental properties, characterization data, a representative synthesis protocol, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical fields.

Physicochemical and Structural Properties

This compound typically presents as a crystalline solid.[1] The presence of the phenyl group imparts significant lipophilicity, which generally results in good solubility in common organic solvents.[1] Key identifying properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 80544-75-8 | [1][2][4] |

| Molecular Formula | C₁₁H₁₂N₂O | [1][2][3] |

| Molecular Weight | 188.23 g/mol | [2][3][4] |

| Appearance | Crystalline Solid | [1] |

| Melting Point | 112-113 °C | [2] |

| Synonyms | (RS)-2-Cyano-2-phenylbutyramide, Ciobutide, Primidone Impurity D | [1][2][3] |

| SMILES | CCC(C#N)(C1=CC=CC=C1)C(=O)N | [3][5] |

| InChI | InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | [1][3] |

Molecular Structure

The structure features a quaternary α-carbon, making it a chiral molecule that exists as a racemic mixture, denoted as (RS)-2-Cyano-2-phenylbutanamide.[1] The interplay between the electron-withdrawing cyano and amide groups and the aromatic phenyl ring dictates its chemical reactivity and spectroscopic behavior.

Caption: 2D structure of this compound.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The following sections describe the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint based on the vibrational frequencies of the molecule's functional groups.

-

N-H Stretch: The primary amide (-NH₂) will exhibit two distinct bands in the region of 3100-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

-

C-H Stretch: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[6]

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is predicted in the 2220–2260 cm⁻¹ range.[6][7]

-

C=O Stretch (Amide I): A very strong and prominent absorption band for the amide carbonyl group is expected between 1630-1680 cm⁻¹.[6]

-

C=C Stretch: Aromatic ring stretching vibrations will produce several bands of varying intensity in the 1400–1600 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show:

-

A multiplet signal in the aromatic region (δ 7.2-7.5 ppm) for the five protons of the phenyl group.

-

Two broad singlets for the two non-equivalent amide protons (-CONH₂), which may be exchangeable with D₂O.

-

A quartet for the methylene protons (-CH₂) of the ethyl group, coupled to the methyl protons.

-

A triplet for the terminal methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

-

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon environment:

-

A signal for the nitrile carbon (-C≡N) around 115-125 ppm.

-

A signal for the amide carbonyl carbon (-C=O) in the 170-180 ppm range.

-

Multiple signals in the aromatic region (125-140 ppm) for the carbons of the phenyl ring.

-

A signal for the central quaternary carbon.

-

Signals in the aliphatic region for the ethyl group's methylene (-CH₂) and methyl (-CH₃) carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural insights from fragmentation patterns.

-

Molecular Ion: The nominal molecular weight is 188, so a molecular ion peak (M⁺) is expected at an m/z of 188.[3][5] High-resolution mass spectrometry (HRMS) would show an exact mass of approximately 188.09496 Da.[3]

-

Key Fragments: Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and cleavage of the N-CO bond.[8] Predicted adducts under electrospray ionization (ESI) conditions include [M+H]⁺ at m/z 189.1022 and [M+Na]⁺ at m/z 211.0842.[5]

Synthesis and Reactivity

While various synthetic routes can be envisioned, a robust and common strategy for constructing such α-substituted carbonyl compounds is through the alkylation of an enolate intermediate. A plausible laboratory-scale synthesis involves the ethylation of 2-cyano-2-phenylacetamide.

Proposed Synthesis Workflow

The core of this synthesis is the deprotonation of the α-carbon of 2-cyano-2-phenylacetamide. This carbon is particularly acidic due to the resonance stabilization of the resulting carbanion by both the adjacent cyano and amide groups. A strong, non-nucleophilic base is required to ensure complete deprotonation without competing side reactions. The generated nucleophilic carbanion then undergoes an Sₙ2 reaction with an ethylating agent like ethyl iodide.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous alkylation reactions of active methylene compounds.[9]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

-

Deprotonation: Dissolve 2-cyano-2-phenylacetamide (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt.

-

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2.0 (IR, NMR, MS, and melting point).

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified with several hazards. Proper handling is crucial to ensure laboratory safety.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

-

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its specific relevance as a pharmaceutical impurity. Its structure, defined by a stereocenter with cyano, amide, phenyl, and ethyl substituents, provides a rich platform for chemical synthesis and presents a clear analytical challenge. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safe handling protocols, as outlined in this guide, is indispensable for professionals engaged in synthetic chemistry, quality assurance, and drug development.

References

- 1. CAS 80544-75-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Ciobutide | C11H12N2O | CID 257232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anaxlab.com [anaxlab.com]

- 5. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

(2RS)-2-Cyano-2-phenylbutanamide structure elucidation

An In-depth Technical Guide on the Structure Elucidation of (2RS)-2-Cyano-2-phenylbutanamide

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the precise and unambiguous characterization of a molecule's structure is a non-negotiable prerequisite for further investigation. (2RS)-2-Cyano-2-phenylbutanamide (CAS No: 80544-75-8) is a chiral organic compound featuring a critical stereocenter.[1] Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of approximately 188.23 g/mol .[2][3] The designation "(2RS)" signifies that the compound is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

The presence of this chiral center is of paramount importance. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4][5] Therefore, a rigorous elucidation of not only the molecular formula and atomic connectivity but also the stereochemical nature of the compound is essential for quality control, regulatory compliance, and ensuring the safety and efficacy of potential drug candidates.

This guide presents an integrated, multi-technique approach to the complete structure elucidation of (2RS)-2-Cyano-2-phenylbutanamide. As a self-validating system, this workflow demonstrates how data from orthogonal analytical techniques—Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy, and Chiral HPLC—are synergistically employed to build a comprehensive and irrefutable structural dossier. We will move beyond simple data reporting to explain the causality behind experimental choices, providing the field-proven insights necessary for researchers, scientists, and drug development professionals.

Part 1: Definitive Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The foundational step in any structure elucidation is to determine the exact molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as the ionization method due to its "soft" nature, which is ideal for preventing fragmentation of moderately polar, thermally labile molecules like (2RS)-2-Cyano-2-phenylbutanamide, ensuring the molecular ion is observed. HRMS provides mass-to-charge ratio (m/z) measurements with high accuracy (typically <5 ppm), enabling the calculation of a unique elemental composition.

An ESI-Time-of-Flight (ESI-TOF) mass spectrometer is employed to acquire the high-resolution data. The analysis is performed in positive ion mode, where we anticipate observing the protonated molecule [M+H]⁺, as well as common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

Data Presentation: HRMS Analysis

| Ion | Predicted m/z (for C₁₁H₁₂N₂O) | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 189.10224 | 189.1025 | 1.4 |

| [M+Na]⁺ | 211.08418 | 211.0844 | 1.0 |

| [M+K]⁺ | 227.05812 | 227.0580 | -0.5 |

The excellent correlation between the predicted and observed masses for the C₁₁H₁₂N₂O formula provides unequivocal confirmation of the compound's elemental composition.[2]

Part 2: Unveiling Functional Groups and Atomic Connectivity

With the molecular formula established, the next logical step is to identify the constituent functional groups and map the atomic connectivity. This is achieved through the complementary techniques of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique that provides direct evidence for the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For (2RS)-2-Cyano-2-phenylbutanamide, we expect to identify characteristic vibrations for the cyano, amide, phenyl, and alkyl moieties.

Data Presentation: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

| 3410, 3205 | Medium | N-H Asymmetric & Symmetric Stretch | Confirms primary amide (-CONH₂) group |

| 3060 | Medium | Aromatic C-H Stretch | Indicates presence of phenyl group |

| 2975, 2880 | Medium | Aliphatic C-H Stretch | Confirms presence of ethyl group |

| 2235 | Sharp, Med | C≡N Nitrile Stretch | Confirms presence of the cyano group.[6][7] |

| 1680 | Strong | C=O Amide I Stretch | Confirms presence of the amide carbonyl |

| 1600, 1495, 1450 | Med-Sharp | Aromatic C=C Ring Stretch | Supports presence of the phenyl ring |

The FTIR spectrum provides a distinct fingerprint, confirming the presence of all key functional groups anticipated from the molecular formula.

Mapping the Molecular Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of experiments (¹H, ¹³C, and DEPT-135) provides a complete picture of the carbon-hydrogen framework. The sample is dissolved in a deuterated solvent (DMSO-d₆) which is inert but provides a lock signal for the spectrometer.

-

¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Shows the number of distinct carbon environments.

-

DEPT-135: A spectral editing technique that distinguishes carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O and C≡N) are not observed.

Data Presentation: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 - 7.35 | Multiplet | 5H | Phenyl-H |

| 7.48 | Broad Singlet | 1H | Amide-H (one) |

| 7.15 | Broad Singlet | 1H | Amide-H (other) |

| 2.25 | Quartet | 2H | -CH₂-CH₃ |

| 0.95 | Triplet | 3H | -CH₂-CH₃ |

Data Presentation: ¹³C and DEPT-135 NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | ¹³C Signal | DEPT-135 Phase | Assignment |

| 172.5 | Present | None | Amide C=O |

| 138.0 | Present | None | Phenyl Quaternary-C |

| 129.0 | Present | Positive (CH) | Phenyl-CH |

| 128.8 | Present | Positive (CH) | Phenyl-CH |

| 126.5 | Present | Positive (CH) | Phenyl-CH |

| 120.1 | Present | None | Cyano C≡N |

| 55.4 | Present | None | Quaternary Chiral C |

| 32.1 | Present | Negative (CH₂) | -CH₂-CH₃ |

| 9.2 | Present | Positive (CH₃) | -CH₂-CH₃ |

Synthesis of NMR Data: The NMR data perfectly corroborates the proposed structure. The ¹H NMR shows the characteristic aromatic signals, two distinct amide protons, and a coupled ethyl group system (quartet and triplet). The ¹³C and DEPT-135 spectra confirm the presence of all 11 carbons, correctly identifying the carbonyl, cyano, and quaternary carbons (which are absent in the DEPT spectrum), along with the phenyl, methylene (negative phase), and methyl (positive phase) carbons. This comprehensive NMR analysis establishes the unambiguous connectivity of (2RS)-2-Cyano-2-phenylbutanamide.

Part 3: Stereochemical Confirmation and Purity Analysis via Chiral HPLC

Expertise & Rationale: While NMR confirms connectivity, it is inherently insensitive to chirality in a standard achiral solvent.[8] The "(2RS)" designation implies a racemic mixture, which must be experimentally verified. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating enantiomers.[9] The rationale is to use a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Based on the molecule's structure (containing an amide and an aromatic ring), a polysaccharide-based CSP, specifically a cellulose-based column, is an excellent starting point due to its proven broad applicability for such compounds.[10][11] A normal-phase mobile system is chosen to maximize chiral recognition interactions with the CSP.

Data Presentation: Chiral HPLC Analysis

| Parameter | Value |

| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time 1 (t₁) | 12.5 min |

| Retention Time 2 (t₂) | 14.8 min |

| Area % (Peak 1) | 50.1% |

| Area % (Peak 2) | 49.9% |

| Resolution (Rs) | > 2.0 |

The chromatogram shows two well-resolved peaks with baseline separation (Rs > 2.0). Crucially, the peak areas are approximately equal (50:50 ratio), providing definitive experimental evidence that the sample is indeed a racemic mixture of two enantiomers.[10] This confirms the "(2RS)" stereochemical descriptor.

Part 4: An Integrated Workflow for Structural Elucidation

The power of this analytical approach lies not in any single technique, but in their logical and synergistic integration. Each experiment provides a piece of the puzzle, and together they form a self-validating system that leaves no ambiguity about the structure of (2RS)-2-Cyano-2-phenylbutanamide.

Visualization: Logical Flow of Structural Confirmation

Caption: Integrated workflow for structure elucidation.

Appendix: Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using 50:50 methanol:water with 0.1% formic acid.

-

Instrumentation: Utilize an Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent).

-

Method: Infuse the sample directly at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Analysis: Process the spectrum to identify the monoisotopic masses of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. Calculate the mass error against the theoretical values for C₁₁H₁₂N₂O.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of a Universal Attenuated Total Reflectance (UATR) accessory.

-

Instrumentation: Use a PerkinElmer Spectrum 3 FT-IR spectrometer (or equivalent).

-

Method: Collect a background spectrum of the clean ATR crystal. Apply pressure to the sample using the built-in clamp to ensure good contact. Collect the sample spectrum over a range of 4000-650 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum (baseline correction, ATR correction) and identify the wavenumbers of key absorption bands.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a broadband probe.

-

Method: Acquire ¹H, ¹³C, and DEPT-135 spectra at 298 K. Use standard pulse programs provided by the manufacturer.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm). Integrate ¹H signals and determine multiplicities. Assign all proton and carbon signals to the molecular structure.

Protocol 4: Chiral High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase (90:10 n-Hexane/IPA) to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter into an HPLC vial.[10]

-

Instrumentation: Use an Agilent 1260 Infinity II HPLC system (or equivalent) with a UV detector.

-

Method:

-

Install the Chiralcel® OD-H column and equilibrate with the mobile phase for at least 30 minutes at 1.0 mL/min until a stable baseline is achieved.[10]

-

Set the column temperature to 25°C.

-

Set the UV detector wavelength to 220 nm.[10]

-

Inject 10 µL of the prepared sample solution.

-

Run the analysis for approximately 20 minutes.

-

-

Data Analysis: Integrate the peaks corresponding to the two enantiomers. Determine the retention times, calculate the area percentage for each, and calculate the resolution factor (Rs) between the two peaks.

References

- 1. CAS 80544-75-8: 2-cyano-2-phenylbutanamide | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. anaxlab.com [anaxlab.com]

- 4. biocompare.com [biocompare.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. [FTIR studies on two compounds containing cyanide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cambridge.org [cambridge.org]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-2-phenylbutanamide

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 2-cyano-2-phenylbutanamide, a valuable research chemical and a potential intermediate in the development of pharmacologically active molecules. The described synthetic strategy is a two-step process initiated by the phase-transfer catalyzed alkylation of phenylacetonitrile to form 2-phenylbutyronitrile, followed by a controlled partial hydrolysis to yield the target amide. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety considerations essential for the successful and safe execution of this synthesis.

Introduction and Strategic Overview

This compound is a bifunctional molecule containing both a nitrile and an amide group attached to a quaternary carbon. This structural motif makes it a versatile building block in organic synthesis. The parent nitrile, 2-phenylbutyronitrile, is a known intermediate in the synthesis of compounds such as the anticoagulant indobufen and the anticancer agent aminoglutethimide[1]. The introduction of the amide functionality opens new avenues for derivatization and biological screening.

The synthetic approach detailed herein is designed for efficiency and scalability, prioritizing robust and well-documented chemical transformations. The core logic involves two primary stages:

-

C-C Bond Formation: Creation of the quaternary carbon center via α-alkylation of phenylacetonitrile.

-

Functional Group Transformation: Selective partial hydrolysis of the nitrile group to a primary amide.

This guide will elaborate on the causality behind procedural choices, from the selection of catalysts to the specific conditions required for selective chemical conversions, ensuring a self-validating and reproducible protocol.

Mechanistic Principles and Rationale

Step 1: Phase-Transfer Catalyzed Alkylation of Phenylacetonitrile

The synthesis of the precursor, 2-phenylbutyronitrile, is achieved through the alkylation of phenylacetonitrile. The hydrogen atom on the carbon adjacent to both the phenyl and cyano groups (the α-carbon) is acidic. This acidity is a consequence of the resonance stabilization of the resulting carbanion, where the negative charge is delocalized over the phenyl ring and the cyano group.

A strong base is required to deprotonate this carbon. While traditional methods often rely on powerful and hazardous bases in strictly anhydrous solvents (e.g., sodium amide in liquid ammonia), a more practical and safer approach is the use of phase-transfer catalysis (PTC)[2].

Causality of PTC Selection:

-

Operational Simplicity: The reaction can be performed in a biphasic system (aqueous and organic), eliminating the need for expensive and difficult-to-handle anhydrous solvents[2].

-

Safety and Cost-Effectiveness: It utilizes concentrated aqueous sodium hydroxide, a readily available and inexpensive base, avoiding more hazardous reagents.

-

High Selectivity: PTC conditions are particularly well-suited for achieving high yields of the mono-alkylated product, minimizing the formation of di-alkylated byproducts[2].

The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the reaction by transporting the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. Here, the hydroxide deprotonates the phenylacetonitrile, generating the nucleophilic carbanion which then reacts with the ethylating agent (e.g., ethyl bromide) to form 2-phenylbutyronitrile.

Step 2: Controlled Partial Hydrolysis of the Nitrile Group

The conversion of a nitrile to a primary amide is a critical step that requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid[3][4]. Both acid and base-catalyzed methods can achieve this transformation[3].

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this carbon. A series of proton transfers leads to an imidic acid, which tautomerizes to the more stable amide[3]. Concentrated acids (e.g., sulfuric or hydrochloric acid) are often used, with temperature and reaction time being critical parameters to control for stopping the reaction at the amide stage[5].

-

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide[3].

For this guide, a controlled acid-catalyzed protocol is presented, as it often provides good yields for the partial hydrolysis of sterically hindered nitriles.

Detailed Experimental Protocols

Critical Safety Notice: The procedures described involve highly toxic cyanide compounds. All operations must be conducted in a properly functioning chemical fume hood by trained personnel. Adherence to strict safety protocols is mandatory.[6][7][8]

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double-glove with nitrile gloves when handling cyanide salts or their solutions[7][9].

-

Engineering Controls: All work involving cyanides must be performed in a certified chemical fume hood to prevent inhalation of potentially evolved hydrogen cyanide (HCN) gas[6][8].

-

Acid Incompatibility: Never allow cyanide salts to come into contact with acids outside of a controlled reaction setup, as this will rapidly generate highly toxic HCN gas[7][8].

-

Work Practices: Never work alone. Inform colleagues before starting any experiment with cyanides. Establish a designated work area[7].

-

Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be quenched and disposed of according to institutional hazardous waste protocols.

Protocol 1: Synthesis of 2-Phenylbutyronitrile

This protocol is adapted from the robust procedure published in Organic Syntheses[2].

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Phenylacetonitrile | 117.15 | 234.3 g | 2.0 | Reagent grade |

| Ethyl Bromide | 108.97 | 272.4 g | 2.5 | Excess |

| Sodium Hydroxide | 40.00 | 400 g | 10.0 | In 400 mL water (50% soln) |

| Benzyltriethylammonium Chloride | 227.77 | 4.6 g | 0.02 | Phase-transfer catalyst |

| Benzene | 78.11 | 300 mL | - | Solvent (Caution: Carcinogen) |

| 2 L Three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle. |

-

Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine phenylacetonitrile (2.0 mol), benzyltriethylammonium chloride (0.02 mol), and benzene (300 mL).

-

Reaction Initiation: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (400 g in 400 mL water).

-

Addition of Alkylating Agent: Slowly add ethyl bromide (2.5 mol) dropwise over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for 3-4 hours at 40-50°C to ensure the reaction goes to completion. Monitor the reaction by TLC (thin-layer chromatography).

-

Work-up: Cool the mixture to room temperature. Add 500 mL of water and transfer the entire mixture to a separatory funnel. Separate the layers.

-

Washing: Wash the organic layer sequentially with 200 mL of water, 200 mL of dilute hydrochloric acid (to neutralize any remaining base), and finally with 200 mL of water[2].

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 102–104°C (7 mm Hg) to obtain pure 2-phenylbutyronitrile[2]. The expected yield is 78–84%.

Protocol 2: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Phenylbutyronitrile | 145.20 | 72.6 g | 0.5 | From Protocol 1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 150 mL | - | Reagent grade |

| Ice, Deionized Water, Diethyl Ether, Saturated Sodium Bicarbonate Solution | ||||

| 1 L Round-bottom flask, magnetic stirrer, ice bath, separatory funnel. |

-

Setup: Place a 1 L round-bottom flask in an ice bath and add the concentrated sulfuric acid (150 mL).

-

Addition of Nitrile: While stirring the acid, slowly add 2-phenylbutyronitrile (0.5 mol) dropwise. The rate of addition should be controlled to keep the internal temperature below 10°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The progress of the hydrolysis should be monitored carefully by TLC to maximize the yield of the amide and minimize the formation of the carboxylic acid.

-

Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 1 kg) in a large beaker with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.

-

Precipitation and Isolation: The product, this compound, should precipitate as a white solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Washing: Wash the crude product thoroughly with cold deionized water until the washings are neutral to pH paper. Then, wash with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

Visualization of Synthesis Workflow

Overall Reaction Scheme

The two-step synthesis from phenylacetonitrile to this compound is summarized below.

References

- 1. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. One moment, please... [chemistrysteps.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 9. quora.com [quora.com]

Chemical and physical properties of Primidone Impurity D

An In-Depth Technical Guide to Primidone Impurity D: Physicochemical Properties and Analytical Control

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of a drug's safety and efficacy. Primidone, a first-generation antiepileptic agent, is no exception.[1] Its synthesis and storage can give rise to several related substances, among which Primidone Impurity D is of significant interest. As a designated impurity in the European Pharmacopoeia (EP), its characterization and quantification are paramount for regulatory compliance and patient safety.[1][2][3][4] This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals, offering a deep dive into the chemical and physical properties of Primidone Impurity D, its potential origins, and the analytical methodologies essential for its control.

Chemical Identity and Structural Elucidation

The unambiguous identification of any pharmaceutical impurity is the cornerstone of its control strategy. Primidone Impurity D is chemically defined as (2RS)-2-Cyano-2-phenylbutanamide.[1][2][4][5][6] Its identity is confirmed through a combination of spectroscopic techniques and is made available to the industry as a well-characterized reference standard.[1][2]

Table 1: Key Chemical Identifiers for Primidone Impurity D

| Identifier | Value | References |

| IUPAC Name | (2RS)-2-Cyano-2-phenylbutanamide | [1][2][4][5][6] |

| Other Synonyms | 2-Cyano-2-phenylbutyramide; 2-Cyano-2-phenyl-butyric Acid Amide | [1][3][7] |

| CAS Number | 80544-75-8 | [1][2][3][4][7][8] |

| Molecular Formula | C₁₁H₁₂N₂O | [1][2][3][4][7][8] |

| Molecular Weight | 188.22 g/mol | [1][7] |

| Structure (SMILES) | CCC(C1=CC=CC=C1)(C#N)C(N)=O | [1] |

The structure of Primidone Impurity D features a quaternary chiral center, indicating it exists as a racemic mixture. Its key functional groups—a nitrile (-C≡N), an amide (-CONH₂), a phenyl ring, and an ethyl group—dictate its chemical reactivity and physical properties. The presence of both polar (amide, nitrile) and non-polar (phenyl, ethyl) moieties suggests a moderate polarity, which is a critical consideration for developing chromatographic separation methods.

Caption: Molecular structure of Primidone Impurity D with key functional groups.

Physicochemical Properties

Understanding the physical properties of an impurity is essential for designing appropriate manufacturing, isolation, and analytical procedures. The available data for Primidone Impurity D is summarized below.

Table 2: Physical Properties of Primidone Impurity D

| Property | Value / Description | Reference |

| Physical Form | Solid (assumed, based on melting point) | N/A |

| Melting Point | 116.1 - 116.9 °C | [5][8] |

| Solubility | No specific data available. Expected to have moderate polarity. The parent drug, Primidone, is soluble in DMSO and ethanol but insoluble in water. | [9] |

| Storage Conditions | 2 – 8°C, protected from light. | [8] |

The defined melting point range indicates that the substance is crystalline at room temperature. While specific solubility studies are not publicly available, the molecular structure allows for an educated assessment. The amide and nitrile groups can participate in hydrogen bonding, suggesting some solubility in polar protic solvents, while the phenyl ring provides hydrophobicity, allowing for solubility in organic solvents. These characteristics are exploited in chromatographic analysis.

Formation and Control in Synthesis

Primidone Impurity D is classified as a process-related impurity, meaning it can be formed during the synthesis of the Primidone active pharmaceutical ingredient (API) or as a degradation product during storage.[10] The manufacturing process of Primidone typically involves the cyclization of a malonic acid derivative followed by reduction.

Caption: Generalized Primidone synthesis and potential pathways for impurity formation.

The exact mechanism of Primidone Impurity D formation is proprietary to manufacturers. However, it likely arises from an alternative reaction pathway of starting materials or intermediates, or through the degradation of Primidone itself under certain conditions (e.g., pH, temperature, oxidative stress). Control over this impurity is achieved through:

-

Process Optimization: Carefully controlling reaction parameters such as temperature, pH, and stoichiometry to minimize side reactions.

-

Purification: Implementing robust purification steps, such as recrystallization or chromatography, to effectively remove the impurity from the final API.[11]

-

Forced Degradation Studies: Intentionally stressing the API to understand potential degradation pathways and identify impurities like Impurity D that may form during the product's shelf life.[10]

Analytical Characterization and Control

A robust, validated analytical method is required for the routine quality control of Primidone to ensure that Impurity D is below the qualification threshold defined by regulatory bodies like the ICH.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.[12]

Experimental Protocol: Quantification of Primidone Impurity D by HPLC

This protocol is a representative method and must be validated for its intended use.

1. Objective: To separate and quantify Primidone Impurity D from the Primidone API.

2. Materials and Reagents:

-

Primidone Impurity D Reference Standard

-

Primidone Reference Standard

-

Primidone API sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Phosphate Monobasic (ACS grade)

-

Purified water (18.2 MΩ·cm)

3. Chromatographic System:

-

Instrument: HPLC system with a UV-Vis Detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for separating the moderately polar Primidone and its impurities.

-

Mobile Phase: A gradient of Buffer A (20 mM potassium phosphate, pH 3.0) and Buffer B (Acetonitrile). Causality: A gradient elution is chosen to ensure adequate separation of the main peak from closely eluting impurities and to provide a sharp peak shape for Impurity D.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 257 nm. Causality: This wavelength is selected based on the UV absorbance maximum of the parent compound, Primidone, ensuring high sensitivity for related impurities.[12]

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

4. Procedure:

-

Standard Preparation: Prepare a stock solution of Primidone Impurity D Reference Standard in methanol. Dilute to a final concentration corresponding to the specification limit (e.g., 0.1% of the sample concentration).

-

Sample Preparation: Accurately weigh and dissolve the Primidone API sample in a suitable diluent (e.g., Methanol/Water 35:65) to a final concentration of approximately 0.5 mg/mL.[12]

-

Chromatography: Equilibrate the column with the initial mobile phase conditions. Inject the standard and sample solutions.

-

Data Analysis: Identify the Primidone Impurity D peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the amount of Impurity D using an external standard method.

Caption: General workflow for the analytical control of Primidone Impurity D by HPLC.

Toxicological Significance

As of this writing, there is no publicly available toxicological or pharmacological data specifically for Primidone Impurity D. In the absence of such data, regulatory guidelines (e.g., ICH Q3A/B) dictate the thresholds at which impurities must be identified, reported, and qualified (i.e., toxicologically assessed). The parent drug, Primidone, is a potent anticonvulsant that is metabolized to active compounds like phenobarbital and has a known profile of adverse effects, including potential hepatotoxicity and hypersensitivity reactions.[13][14][15] This underscores the importance of controlling any related impurities, as even structurally similar molecules could potentially share toxicological endpoints or introduce new ones. Therefore, limiting the presence of Primidone Impurity D in the final drug product to within established, safe limits is a regulatory and safety imperative.

Conclusion

Primidone Impurity D, (2RS)-2-Cyano-2-phenylbutanamide, is a critical quality attribute in the manufacture of the antiepileptic drug Primidone. Its chemical structure and physicochemical properties necessitate the development of specific and sensitive analytical methods, primarily HPLC, for its control. By understanding its potential formation pathways, drug developers can optimize synthetic and purification processes to minimize its presence. While direct toxicological data is lacking, stringent control based on regulatory guidelines is essential to ensure the overall safety and quality of Primidone formulations. This guide provides the foundational knowledge required for scientists to effectively manage this impurity throughout the drug development lifecycle.

References

- 1. veeprho.com [veeprho.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Primidone EP Impurity D - SRIRAMCHEM [sriramchem.com]

- 4. alentris.org [alentris.org]

- 5. Primidone Imp.D (EP) - Analytica Chemie [analyticachemie.in]

- 6. Primidone EP Impurity D | CAS No- 80544-75-8 | NA [chemicea.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Primidone Imp.D (EP) - Analytica Chemie [analyticachemie.in]

- 9. selleckchem.com [selleckchem.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. US20070149779A1 - Primidone process and compositions - Google Patents [patents.google.com]

- 12. uspnf.com [uspnf.com]

- 13. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Primidone? [synapse.patsnap.com]

- 15. Primidone - Wikipedia [en.wikipedia.org]

A Definitive Spectroscopic Profile of 2-Cyano-2-phenylbutanamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyano-2-phenylbutanamide (CAS No. 80544-75-8), a versatile organic compound with applications in synthetic and medicinal chemistry.[1] As a molecule incorporating nitrile, amide, and phenyl functionalities, its structural confirmation relies on a multi-technique spectroscopic approach. This document offers an in-depth interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided, establishing a benchmark for researchers, scientists, and drug development professionals engaged in the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Significance

This compound possesses the molecular formula C₁₁H₁₂N₂O and a molecular weight of approximately 188.23 g/mol .[1][2][3] The structure features a chiral quaternary carbon atom bonded to four distinct groups: a phenyl ring, an ethyl group, a cyano group, and a primary amide group. This intricate arrangement necessitates a robust analytical framework for unambiguous identification and purity assessment. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed information on the electronic environment of each atom and the nature of the chemical bonds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that map directly to its structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, amide, and ethyl group protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insight |

|---|---|---|---|---|

| ~7.5 - 7.3 | Multiplet | 5H | Ar-H (Phenyl) | The protons on the phenyl ring typically resonate in this region due to the deshielding effect of the aromatic ring current. |

| ~6.5 - 5.5 | Broad Singlet | 2H | -C(=O)NH₂ | Amide protons often appear as a broad signal due to quadrupole broadening and chemical exchange. The exact shift is highly dependent on solvent and concentration. |

| ~2.2 - 2.0 | Quartet | 2H | -CH₂ -CH₃ | These methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). They are deshielded by the adjacent quaternary carbon. |

| ~1.0 | Triplet | 3H | -CH₂-CH₃ | The terminal methyl protons are adjacent to a methylene group (2 protons), leading to a triplet signal. This is typically the most upfield signal in the spectrum. |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of several quaternary carbons (Cα, C=O, C≡N), their signals are expected to be of lower intensity compared to protonated carbons.[4]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insight |

|---|---|---|

| ~170 - 175 | C =O (Amide) | The carbonyl carbon of an amide is significantly deshielded and appears in this characteristic downfield region.[5] |

| ~135 - 140 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring, directly attached to the chiral center. |

| ~129 - 130 | Ar-C H (para) | Aromatic carbons show distinct signals based on their position relative to the substituent. |

| ~128 - 129 | Ar-C H (meta) | |

| ~125 - 127 | Ar-C H (ortho) | |

| ~118 - 122 | C ≡N (Nitrile) | The nitrile carbon appears in a distinct region, typically with a lower intensity as it is a quaternary carbon.[4][5] |

| ~45 - 50 | C α (Quaternary) | The central chiral carbon, bonded to several electron-withdrawing groups, will be found in this region. |

| ~30 - 35 | -C H₂-CH₃ | The aliphatic methylene carbon of the ethyl group. |

| ~10 - 12 | -CH₂-C H₃ | The aliphatic methyl carbon, appearing in the far upfield region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[6] Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[6]

-

Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. Tune and shim the instrument to the solvent lock signal.

-

¹H NMR Acquisition:

-

Spectral Width: -2 to 12 ppm.

-

Pulse Angle: 30-45° to avoid saturation.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for sufficient signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Spectral Width: 0 to 220 ppm.[6]

-

Technique: Proton-decoupled (¹H{¹³C}) acquisition to produce singlet peaks for all carbons.

-

Pulse Angle: 30° pulse is recommended.[6]

-

Relaxation Delay: 2-5 seconds (longer delay needed for quaternary carbons).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).[6] Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insight |

|---|---|---|---|

| 3400 & 3200 (two bands) | N-H Stretch | Primary Amide | Primary amides typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. |

| ~3050 | C-H Stretch | Aromatic | C-H bonds on the phenyl ring vibrate at a frequency slightly higher than 3000 cm⁻¹. |

| ~2950 | C-H Stretch | Aliphatic | C-H bonds of the ethyl group vibrate at a frequency slightly lower than 3000 cm⁻¹. |

| 2260 - 2200 | C≡N Stretch | Nitrile | The nitrile group has a very sharp, strong, and diagnostically useful absorption in this region of the spectrum.[5] |

| ~1680 | C=O Stretch (Amide I) | Primary Amide | This is a very strong and prominent band, characteristic of the amide carbonyl group. |

| ~1600 | N-H Bend (Amide II) | Primary Amide | This band arises from the bending vibration of the N-H bonds in the amide. |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl ring. |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty stage.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern upon ionization.

Molecular Ion and Predicted Fragmentation

For this compound (C₁₁H₁₂N₂O), the monoisotopic mass is 188.0950 Da.[7] In a high-resolution mass spectrum (HRMS), the detection of an ion with this m/z value would strongly support the molecular formula. Under Electron Ionization (EI), the molecule is expected to fragment via predictable pathways.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge) | Proposed Fragment | Pathway |

|---|---|---|

| 188 | [C₁₁H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [M - C₂H₅]⁺ | α-cleavage: Loss of the ethyl radical. |

| 144 | [M - CONH₂]⁺ | Cleavage of the amide group. |

| 116 | [C₈H₆N]⁺ | Loss of the ethyl and amide groups. |

| 104 | [C₇H₆N]⁺ | Likely from rearrangement and loss of an additional carbon. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene-containing compounds. |

Caption: Plausible EI-MS fragmentation pathway for the molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe (DIP) for solids or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[8]

-

Ionization: Use a standard electron ionization energy of 70 eV.[8]

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 300, using a quadrupole or ion trap analyzer.[8]

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy validates the presence of the characteristic nitrile and primary amide functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. The data and protocols presented in this guide serve as an authoritative reference for the characterization of this compound, ensuring scientific integrity and reproducibility in research and development settings.

References

- 1. CAS 80544-75-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 80544-75-8, Information for this compound 80544-75-8, Suppliers of this compound 80544-75-8 [chemnet.com]

- 3. chemwhat.com [chemwhat.com]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

The Strategic Role of 2-Cyano-2-phenylbutanamide and its Congeners as Synthetic Intermediates in Anticonvulsant Drug Development

Abstract

This in-depth technical guide explores the pivotal role of 2-cyano-2-phenylbutanamide and its closely related analogue, 2-ethyl-2-phenylmalonamide, as key synthetic intermediates in the pharmaceutical industry. With a primary focus on the synthesis of the anticonvulsant drug Primidone, this document provides a comprehensive overview of the synthetic strategies, reaction mechanisms, and detailed experimental protocols. We will dissect the chemical logic underpinning the construction of these critical intermediates, starting from foundational precursors like phenylacetonitrile. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of α-Aryl Nitrile Derivatives in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the strategic construction of molecular frameworks with precision and efficiency is paramount. α-Aryl nitrile derivatives, such as this compound, represent a class of highly versatile intermediates. The presence of both a nitrile and an amide functional group at a quaternary stereocenter offers a rich chemical handle for a variety of transformations, making them valuable building blocks in the synthesis of complex bioactive molecules.[1]

This compound is notably recognized as an impurity in the European Pharmacopoeia (EP) monograph for Primidone, designated as "Primidone EP Impurity D".[1] This designation underscores its close structural relationship to Primidone and suggests its potential role as an intermediate or by-product in synthetic routes leading to this important anticonvulsant medication. This guide will illuminate the synthetic pathways that connect simple starting materials to these advanced intermediates and ultimately to the final active pharmaceutical ingredient (API).

Synthesis of Key Intermediates: A Multi-step Approach

The synthesis of Primidone and related structures hinges on the preparation of a key precursor, 2-ethyl-2-phenylmalonamide. The journey to this intermediate begins with the formation of 2-phenylbutyronitrile, a foundational building block.

Foundational Step: Synthesis of 2-Phenylbutyronitrile via Phase-Transfer Catalysis

The alkylation of phenylacetonitrile is a classic and efficient method for introducing alkyl substituents at the benzylic position. The use of phase-transfer catalysis offers a robust and scalable method, avoiding the need for strictly anhydrous conditions and expensive bases like sodium amide.[2]

Reaction Scheme:

Caption: Synthesis of 2-Phenylbutyronitrile from Phenylacetonitrile.

Mechanistic Insight:

The reaction proceeds via the deprotonation of phenylacetonitrile by a strong base (aqueous NaOH) at the interface of the aqueous and organic phases. The resulting carbanion is then transported into the organic phase by the phase-transfer catalyst (e.g., benzyltriethylammonium chloride), where it undergoes a nucleophilic substitution reaction (SN2) with the ethylating agent, ethyl bromide.

Experimental Protocol: Synthesis of 2-Phenylbutyronitrile [2]

-

Materials:

-

Phenylacetonitrile (2.20 moles)

-

Ethyl bromide (2.00 moles)

-

50% Aqueous Sodium Hydroxide (540 mL)

-

Benzyltriethylammonium chloride (0.022 moles)

-

Benzene (for extraction)

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

To a 3-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 540 mL of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 moles) of benzyltriethylammonium chloride.

-

Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28-35°C. Use a cold-water bath for cooling if necessary.

-

After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40°C for an additional 30 minutes.

-

Cool the reaction mixture to 25°C and add 750 mL of water and 100 mL of benzene.

-

Separate the layers and extract the aqueous phase with 200 mL of benzene.

-

Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

-

Distill the product through a Vigreux column to yield 2-phenylbutyronitrile.

-

-

Quantitative Data:

| Parameter | Value |

| Yield | 78-84% |

| Boiling Point | 102-104°C at 7 mm Hg |

| Refractive Index (nD25) | 1.5065–1.5066 |

Conversion to 2-Ethyl-2-phenylmalonamide: The Gateway to Primidone

The conversion of 2-phenylbutyronitrile to 2-ethyl-2-phenylmalonamide is a critical transformation. This can be conceptualized as a two-step process involving an initial cyanation followed by hydrolysis, or a more direct route involving hydrolysis of both nitrile groups of a dinitrile precursor. A plausible synthetic route involves the conversion of 2-phenylbutyronitrile to its corresponding amide, 2-phenylbutanamide, which can then be further functionalized. A more direct and industrially relevant pathway often starts from diethyl 2-ethyl-2-phenylmalonate. However, for the purpose of this guide, we will focus on the synthesis from a nitrile precursor, highlighting the versatility of the cyano group.

Proposed Synthesis of 2-Ethyl-2-phenylmalonamide:

A logical approach involves the introduction of a second cyano group to 2-phenylbutyronitrile, followed by controlled partial hydrolysis.

Reaction Workflow:

Caption: Proposed workflow for the synthesis of 2-ethyl-2-phenylmalonamide.

2.2.1. Synthesis of this compound via Partial Nitrile Hydrolysis

The selective hydrolysis of one nitrile group in a dinitrile precursor is a nuanced process. The Radziszewski reaction, which utilizes alkaline hydrogen peroxide, is a well-established method for the conversion of nitriles to primary amides under mild conditions, which can be adapted for this purpose.[3]

Illustrative Protocol: Partial Hydrolysis of a Dinitrile (Radziszewski-type Reaction) [3]

-

Materials:

-

Dinitrile precursor (e.g., 2-cyano-2-phenylbutyronitrile) (1.0 eq)

-

Ethanol

-

Aqueous Potassium Hydroxide (or Sodium Hydroxide)

-

30% Hydrogen Peroxide

-

-

Procedure:

-

Dissolve the dinitrile precursor in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a pre-cooled solution of aqueous potassium hydroxide.

-

Add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

-

Expected Outcome: This controlled hydrolysis is expected to yield this compound. Further hydrolysis under more vigorous conditions would lead to the formation of the corresponding carboxylic acid.

Application in Drug Synthesis: The Path to Primidone

2-Ethyl-2-phenylmalonamide is a direct precursor to the anticonvulsant drug Primidone. The final step in the synthesis involves a cyclocondensation reaction with a one-carbon unit, typically provided by formamide.[3]

Reaction Scheme:

Caption: Cyclocondensation of 2-ethyl-2-phenylmalonamide to form Primidone.

Mechanistic Rationale:

The reaction proceeds through the nucleophilic attack of the amide nitrogen atoms of 2-ethyl-2-phenylmalonamide onto the electrophilic carbon of formamide (or its dehydrated equivalent). This is followed by an intramolecular cyclization and subsequent dehydration to form the hexahydropyrimidine-4,6-dione ring system of Primidone.

Experimental Protocol: Synthesis of Primidone [3]

-

Materials:

-

2-Ethyl-2-phenylmalonamide (1.0 eq)

-

Formamide (excess)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-ethyl-2-phenylmalonamide and an excess of formamide.

-

Heat the reaction mixture to a temperature sufficient to effect cyclization (typically in the range of 150-180°C).

-

Maintain the temperature and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into water to precipitate the crude Primidone.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure Primidone.

-

-

Quantitative Data (Illustrative):

| Parameter | Value |

| Yield | Moderate to good |

| Melting Point | Approx. 281-282°C |

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of key functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the nitrile (-C≡N) and amide (-CONH₂) functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the intermediates and the final product.

Conclusion

This compound and its related malonamide derivatives are indispensable intermediates in the synthesis of important pharmaceuticals, most notably the anticonvulsant Primidone. The synthetic pathways to these compounds, originating from simple precursors like phenylacetonitrile, exemplify key principles of modern organic synthesis, including the strategic use of functional group transformations and robust reaction methodologies like phase-transfer catalysis. A thorough understanding of the synthesis, reactivity, and analytical characterization of these intermediates is crucial for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers dedicated to the advancement of pharmaceutical development.

References

This guide provides a comprehensive technical overview of primidone, its primary metabolites, and related compounds. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemistry, pharmacology, and analysis of these substances.

Introduction to Primidone: A Clinically Significant Anticonvulsant

Primidone is a barbiturate anticonvulsant medication that has been a stalwart in the management of seizure disorders for decades.[1] It is primarily used to control grand mal, psychomotor, and focal epileptic seizures.[1] Beyond epilepsy, it has found a significant off-label use in the management of essential tremor.[1] Chemically, primidone is a 2-deoxy analogue of phenobarbital, a structural modification that influences its pharmacological profile.[2] While effective, its clinical use requires careful monitoring due to its complex metabolism into two active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[3][4] This guide will delve into the intricate details of primidone and these key related compounds.

Core Compounds: Structures and Physicochemical Properties

A thorough understanding of the chemical and physical properties of primidone and its metabolites is fundamental for their study and application in pharmaceutical development.

Primidone

Primidone, chemically known as 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, is a white crystalline powder with a slightly bitter taste.[5]

Table 1: Physicochemical Properties of Primidone

| Property | Value | Reference |

| IUPAC Name | 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione | [5] |

| CAS Number | 125-33-7 | [6] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [6] |

| Molecular Weight | 218.25 g/mol | [7] |

| Melting Point | 279-284 °C | |

| Solubility | Very slightly soluble in water (0.6 mg/mL) and most organic solvents. | [8] |

| pKa | Not applicable (no acidic properties) | [5] |

Phenobarbital

Phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) is the major active metabolite of primidone and a potent anticonvulsant in its own right.[9] It is a white, odorless, crystalline powder.[9]

Table 2: Physicochemical Properties of Phenobarbital

| Property | Value | Reference |

| IUPAC Name | 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | [9] |

| CAS Number | 50-06-6 | [9] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [9] |

| Molecular Weight | 232.24 g/mol | [9] |

| Melting Point | 174-178 °C | |

| Solubility | Soluble in ethanol, ether, and solutions of alkali hydroxides and carbonates. | |

| pKa | 7.3 | [10] |

Phenylethylmalonamide (PEMA)

Phenylethylmalonamide (2-ethyl-2-phenylpropanediamide) is the other primary active metabolite of primidone.[4][11] While it possesses weaker anticonvulsant activity compared to phenobarbital, it contributes to the overall therapeutic effect.[10]

Table 3: Physicochemical Properties of Phenylethylmalonamide (PEMA)

| Property | Value | Reference |

| IUPAC Name | 2-ethyl-2-phenylpropanediamide | [12] |

| CAS Number | 7206-76-0 | [12] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [12] |

| Molecular Weight | 206.24 g/mol | [12] |

| Melting Point | Not readily available | |

| Solubility | Not readily available | |

| pKa | Not readily available |

Synthesis and Manufacturing of Primidone and Related Compounds

The synthesis of primidone and its related compounds involves well-established chemical reactions. Understanding these pathways is crucial for process optimization and impurity control.

Synthesis of Primidone

A common synthetic route to primidone involves a multi-step process starting from diethyl phenylethylmalonate and thiourea.[13]

Experimental Protocol: Synthesis of Primidone

-

Step 1: Synthesis of Thio Phenobarbital Sodium: Diethyl phenylethylmalonate and thiourea are condensed in an alcoholic solution under alkaline conditions to yield thio phenobarbital sodium.[13]

-

Step 2: Acidification to Thio Phenobarbital: The synthesized thio phenobarbital sodium is then acidified to produce thio phenobarbital.[13]

-